REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was increased to 15°
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was increased to 40°
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was increased to 15°
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was increased to 40°
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |